

History of (2-Chlorophenyl)acetone oxime in organic synthesis

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Compound of Interest

Compound Name: (2-Chlorophenyl)acetone oxime

CAS No.: 117891-08-4

Cat. No.: B174788

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An In-Depth Technical Guide to the Strategic Role of **(2-Chlorophenyl)acetone Oxime** in Organic Synthesis

Executive Summary

(2-Chlorophenyl)acetone oxime (CPAO) is a highly versatile synthetic intermediate that historically bridged the gap between basic commodity chemicals and complex pharmaceutical scaffolds[1]. Emerging prominently in the mid-to-late 20th century, CPAO was initially synthesized to explore the neuropharmacological space of halogenated amphetamines[2]. Today, its utility extends far beyond neurochemistry, serving as a critical linchpin in the synthesis of amides via rearrangement and isoquinoline derivatives via transition-metal catalysis[3].

As a Senior Application Scientist, I approach CPAO not just as a molecule, but as a strategic stereoelectronic node. The ortho-chloro substituent provides steric bulk that influences the E/Z isomer ratio of the oxime, dictates the migratory aptitude in Beckmann rearrangements, and acts as a blocking group that forces regioselective cyclopalladation[3].

Physicochemical Profiling

Understanding the physical properties of CPAO is critical for optimizing reaction conditions, particularly regarding solubility and partition coefficients during aqueous workups[1].

Table 1: Physicochemical Properties of **(2-Chlorophenyl)acetone Oxime**

Property	Value
IUPAC Name	(1E/Z)-N-[1-(2-chlorophenyl)propan-2-ylidene]hydroxylamine
CAS Number	117891-08-4
Molecular Formula	C9H10ClNO
Molecular Weight	183.63 g/mol
Topological Polar Surface Area (TPSA)	32.6 Å ²
LogP (XLogP3)	2.4

Core Synthetic Transformations & Mechanistic Causality

Reduction to 2-Chloroamphetamine (o-CA)

The reduction of CPAO to 2-chloroamphetamine is a foundational reaction in neurotoxicological research, as the resulting amine is a potent serotonin and dopamine releasing agent[2][4].

Causality in Reagent Selection: Catalytic hydrogenation (e.g.,

over Pd/C) is a standard industrial method for oxime reduction. However, the ortho-chloro substituent on the aromatic ring is highly susceptible to hydrodehalogenation under palladium catalysis, which would yield unsubstituted amphetamine as a critical impurity[5]. Therefore, stoichiometric hydride donors like Lithium Aluminum Hydride (

) are preferred.

provides a strictly nucleophilic hydride source that attacks the oxime carbon, preserving the aryl-chloride bond entirely.

Table 2: Comparative Reduction Strategies for CPAO

Reducing Agent	Typical Yield	Causality & Experimental Considerations
/ THF	75–85%	Rapid reduction; requires strictly anhydrous conditions. Fieser workup is mandatory to avoid emulsion.
, Pd/C / EtOH	40–60%	Mild conditions, but high risk of concurrent hydrodehalogenation of the ortho-chloro group.
Zn / AcOH	50–65%	Cost-effective and avoids dehalogenation, but the heterogeneous reaction mixture complicates workup.
/	70–80%	Highly chemoselective for oximes; avoids over-reduction, but handling requires an inert atmosphere.

The Beckmann Rearrangement

When treated with strong acids (e.g., polyphosphoric acid or

), CPAO undergoes the Beckmann rearrangement to form complex amide derivatives[5].

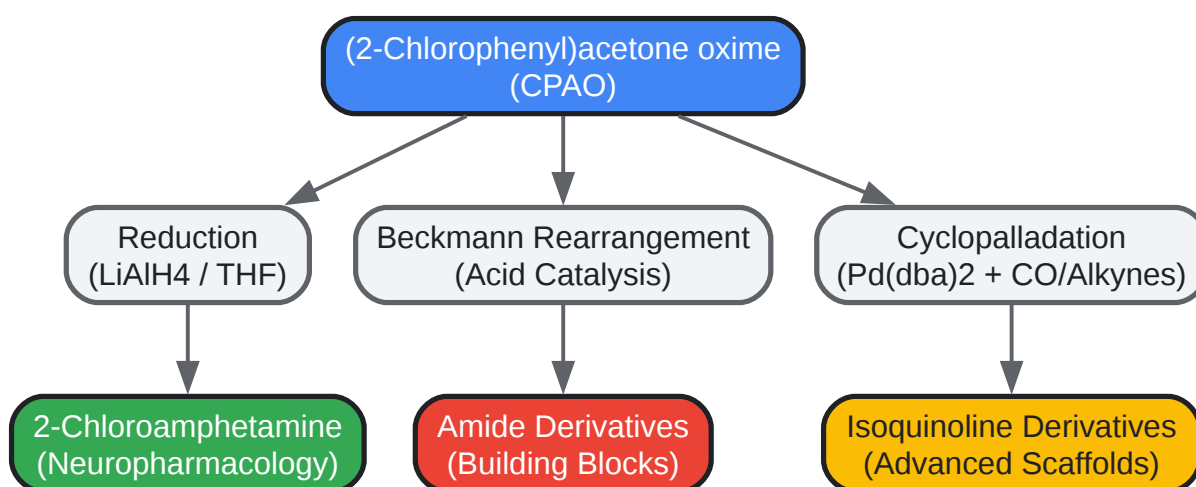
Causality: The reaction relies on the conversion of the oxime hydroxyl into a superior leaving group. The alkyl or aryl group anti-periplanar to the leaving group migrates to the nitrogen atom. The ortho-chloro group exerts significant steric repulsion, often favoring the formation of the E-oxime (where the hydroxyl group is anti to the methyl group), which consequently

dictates the regioselectivity of the migration, favoring the formation of N-aryl acetamides over N-methyl arylacetamides.

Advanced Organometallic Applications: Cyclopalladation

In modern synthetic methodology, oximes act as excellent directing groups for C-H activation. Reaction of CPAO with palladium precursors (e.g.,

) leads to the formation of six-membered C,N-palladacycles[3]. Causality: The ortho-chloro substituent blocks one of the ortho positions on the phenyl ring. This steric encumbrance forces palladation to occur exclusively at the less hindered position, ensuring 100% regioselectivity. These palladacycles can subsequently undergo insertion reactions with carbon monoxide or alkynes to yield complex 1,2-dihydroisoquinoline architectures, which are highly valuable scaffolds in drug discovery[3][6].



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Fig 1. Divergent synthetic pathways of **(2-Chlorophenyl)acetone oxime**.

Validated Experimental Protocols

Protocol A: Synthesis of (2-Chlorophenyl)acetone Oxime

This protocol relies on the nucleophilic addition of hydroxylamine to 1-(2-chlorophenyl)propan-2-one[7].

- **Mechanistic Causality of the Buffer:** Hydroxylamine hydrochloride is an acid salt. If used directly, the pH is too low, keeping the hydroxylamine fully protonated () and non-nucleophilic. Sodium acetate acts as a buffer, raising the pH to ~4.5–5.0. At this optimal pH, there is a sufficient concentration of free, nucleophilic hydroxylamine () while the carbonyl group remains adequately activated by trace protons[5].
- **Setup:** In a 500 mL round-bottom flask, dissolve 1-(2-chlorophenyl)propan-2-one (10.0 g, 59.3 mmol) in 100 mL of absolute ethanol[7].
- **Reagent Addition:** Add hydroxylamine hydrochloride (6.18 g, 88.9 mmol) and sodium acetate (7.30 g, 88.9 mmol) dissolved in 30 mL of distilled water[5].
- **Reaction:** Attach a reflux condenser and heat the mixture to 80°C for 2–3 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1); the reaction is complete when the UV-active ketone spot entirely disappears.
- **Isolation:** Concentrate the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous , and evaporate to yield CPAO as a crystalline solid[5].

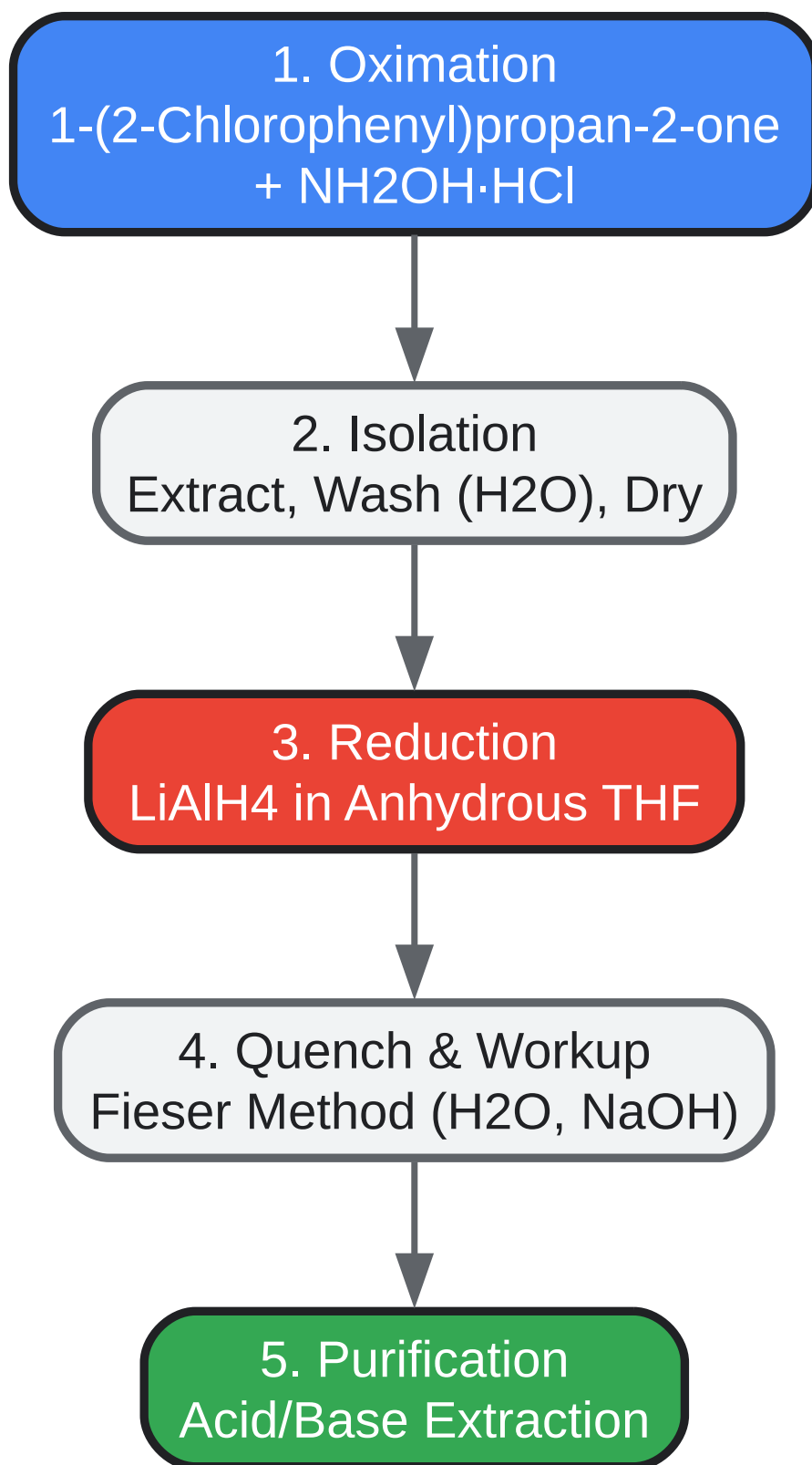
Protocol B: Lithium Aluminum Hydride Reduction to 2-Chloroamphetamine

This system is self-validating: the success of the reduction is immediately apparent during the Fieser workup.

- **Preparation:** Suspend

(4.5 g, 118 mmol) in 150 mL of strictly anhydrous THF in a flame-dried, argon-purged flask at 0°C.

- Addition: Dissolve CPAO (10.0 g, 54.4 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the suspension over 30 minutes to control the exothermic evolution of hydrogen gas.
- Reduction: Remove the ice bath and reflux the mixture for 4 hours.
- Fieser Quench (Critical Step): Cool the reaction to 0°C. Sequentially and cautiously add: 4.5 mL of , 4.5 mL of 15% aqueous solution, and finally 13.5 mL of . Stir vigorously for 30 minutes.
 - Causality: Quenching with unmeasured water produces a gelatinous aluminum hydroxide () emulsion that traps the product and clogs filter paper. The Fieser method forces the formation of sodium aluminate (), which precipitates as a dense, granular solid. Self-Validation: A clean, white granular precipitate confirms a successful quench and guarantees high recovery of the amine.
- Purification: Filter the mixture through a pad of Celite. Concentrate the filtrate. Dissolve the residue in diethyl ether and bubble anhydrous HCl gas to precipitate 2-chloroamphetamine hydrochloride as a white powder[2].



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Fig 2. Standard experimental workflow for the synthesis and reduction of CPAO.

Conclusion

From its origins in neuropharmacological mapping to its current role in advanced transition-metal catalysis, **(2-Chlorophenyl)acetone oxime** exemplifies the power of rationally designed intermediates. The ortho-chloro substitution is not a passive bystander; it actively dictates stereochemistry, chemoselectivity, and regioselectivity across multiple synthetic paradigms, proving indispensable for modern drug development professionals and synthetic chemists alike.

References

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